Home > Products > Screening Compounds P59971 > 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile -

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

Catalog Number: EVT-13772437
CAS Number:
Molecular Formula: C10H9N5
Molecular Weight: 199.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile is an organic compound that falls under the category of aminopyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and is linked to a picolinonitrile moiety, making it a potential candidate for various pharmacological investigations.

Source

The synthesis and characterization of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile have been explored in various research studies focusing on pyrazole derivatives due to their therapeutic potential. The compound's structural characteristics and reactivity have been analyzed through techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

Classification

This compound can be classified as:

  • Chemical Class: Aminopyrazole
  • Functional Group: Nitrile, Amino
  • IUPAC Name: 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile
Synthesis Analysis

Methods

The synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves a multi-step process that includes the formation of the pyrazole ring and subsequent functionalization to introduce the picolinonitrile group.

Technical Details

  1. Starting Materials: Common precursors include hydrazine derivatives for the pyrazole formation and appropriate nitriles for picolinonitrile synthesis.
  2. Reactions: The synthesis may involve:
    • Condensation Reactions: To form the pyrazole structure.
    • Nitration or Substitution Reactions: To introduce the picolinonitrile moiety.
    • Purification: Techniques such as recrystallization or chromatography are employed to isolate the desired product.
Molecular Structure Analysis

Data

Chemical Reactions Analysis

Reactions

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile can participate in various chemical reactions including:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for further functionalization.
  2. Cyclization Reactions: Under specific conditions, it may undergo cyclization to form more complex heterocycles.
  3. Reactivity with Electrophiles: The nitrile group can react with electrophiles, leading to potential modifications of the compound.

Technical Details

The reactivity patterns depend on the functional groups present and the reaction conditions used, such as temperature and solvent choice.

Mechanism of Action

Process

The mechanism of action for compounds like 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile often involves interactions at the molecular level with biological targets:

  1. Binding Affinity: The amino group may facilitate hydrogen bonding with target proteins or enzymes.
  2. Inhibition or Activation: Depending on the target, this compound could act as an inhibitor or activator of specific biochemical pathways.

Data

Research indicates that aminopyrazoles can exhibit significant biological activity against various targets, including enzymes involved in cancer progression or inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of both nitriles and amines, allowing for diverse synthetic applications.
Applications

Scientific Uses

4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases, particularly cancer.
  2. Biochemical Research: In studies exploring enzyme inhibition and receptor interactions.
  3. Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Introduction to Aminopyrazole-Based Pharmacophores in Medicinal Chemistry

Pyrazole derivatives constitute a privileged scaffold in modern drug discovery, characterized by their structural versatility and capacity for diverse target engagement. These five-membered heterocyclic rings containing two adjacent nitrogen atoms exhibit unique physicochemical properties that facilitate specific interactions with biological macromolecules. The integration of aminopyrazole motifs, particularly at the 3-position, further enhances their pharmacological potential by introducing hydrogen bond donor/acceptor capabilities crucial for binding affinity and selectivity. The hybrid molecule 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile exemplifies this strategic approach, combining a 3-aminopyrazole moiety with a picolinonitrile unit to target specific oncogenic pathways. Its design reflects contemporary trends in medicinal chemistry aimed at overcoming drug resistance and improving therapeutic efficacy through multi-target engagement or enhanced selectivity profiles. [1] [2]

Role of Pyrazole Derivatives in Drug Discovery and Development

Pyrazole-containing compounds have demonstrated remarkable therapeutic potential across diverse disease areas, particularly in oncology and inflammation. Their structural adaptability allows for extensive chemical modifications that fine-tune pharmacokinetic properties and target specificity. Since the 1970s approval of tamoxifen, targeted therapies have revolutionized cancer treatment, with pyrazole derivatives emerging as key players in this evolution. The FDA has approved over 20 pyrazole-based drugs in the past decade alone, underscoring their pharmaceutical significance. These compounds frequently function as kinase inhibitors, disrupting critical signaling cascades in proliferative diseases. For instance, pirtobrutinib (2023) targets Bruton's tyrosine kinase for mantle cell lymphoma, while futibatinib (2022) inhibits FGFR2 in cholangiocarcinoma. The commercial and therapeutic success of these agents validates pyrazole as a privileged scaffold in oncology drug development. [2] [5]

Table 1: FDA-Approved Pyrazole Derivatives in Oncology (2018-2023)

Drug NameBrand NameApproval YearPrimary TargetIndication
PirtobrutinibJaypirca®2023Bruton's tyrosine kinase (BTK)Mantle cell lymphoma
FutibatinibLytgobi®2022FGFR2Cholangiocarcinoma
ZanubrutinibBrukinsa®2019Bruton's tyrosine kinase (BTK)Mantle cell lymphoma, Waldenström macroglobulinemia
ErdafitinibBalversa™2019FGFR1-4Urothelial carcinoma
EncorafenibBraftovi®2018BRAF V600E/KMelanoma
PralsetinibGavreto®2020RET kinaseNSCLC, thyroid cancer

The molecular diversity achievable with pyrazole scaffolds enables modulation of challenging drug targets. Pyrazole-based drugs demonstrate varied mechanisms including enzyme inhibition (e.g., kinases), receptor antagonism (e.g., androgen receptor), and protein-protein interaction disruption. Their synthetic accessibility facilitates rapid structure-activity relationship (SAR) exploration, while the nitrogen-rich structure provides multiple vectors for derivatization. This versatility underpins the growing number of pyrazole compounds entering clinical trials for oncological indications, particularly for resistant or refractory malignancies where novel mechanism of action is required. [2] [5] [6]

Structural Significance of 3-Amino-1H-pyrazole Motifs in Bioactive Molecules

The 3-aminopyrazole (3AP) moiety confers distinctive hydrogen-bonding capabilities critical for molecular recognition in biological systems. The exocyclic amino group at position 3 serves as both hydrogen bond donor and acceptor, enabling interactions with kinase hinge regions that single-ring pyrazoles cannot achieve. This pharmacophoric feature is exemplified in CDK inhibitors like AT7519 and AT9283, where the 3-aminopyrazole forms bidentate hydrogen bonds with backbone residues, displressing ATP binding. Computational studies reveal that these interactions contribute significantly to binding free energy, often accounting for 40-60% of total binding affinity in kinase-inhibitor complexes. The amino group's orientation relative to the pyrazole ring creates an optimal vector for targeting conserved catalytic residues while permitting structural modifications to enhance selectivity. [1] [6]

Table 2: Aminopyrazole-Based Kinase Inhibitors in Clinical Development

CompoundPrimary TargetDevelopment PhaseKey Structural FeaturePotency (IC₅₀)
AT7519CDK1,2,4,5,9Phase II4-Aminopyrazole10-210 nM (various CDKs)
AT9283Aurora A/B, JAK2Phase I/II4-Aminopyrazole≤30 nM
Compound A20ERαPreclinicalN-methyl-pyrazole0.28 nM (MCF-7)
RoniciclibCDK1,2,4,6,7,9Phase II3-Aminopyrazole core<100 nM
DinaciclibCDK2,5,9Phase IIIPyrazolo[1,5-a]pyrimidine≤1 nM

Molecular hybridization strategies leverage 3-aminopyrazole's versatility to create dual-function inhibitors. In 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile, the 3AP unit likely serves as the anchor point for hinge region binding, while the picolinonitrile moiety extends toward hydrophobic regions or allosteric pockets. This design paradigm is evident in SERD development, where N-methyl-pyrazole derivatives like RAD-1901 (elacestrant) demonstrate potent ERα degradation through optimized interactions with Helix-12. The molecule's methyl group strategically occupies a hydrophobic cleft in the ligand-binding domain, inducing conformational changes that promote proteasomal degradation. Similarly, the amino group in 3AP derivatives enables salt bridge formation with aspartic acid residues in ATP-binding sites, a feature exploited in JAK inhibitors such as baricitinib. These structural advantages explain the proliferation of 3AP-containing candidates in oncology pipelines targeting resistance mechanisms. [4] [6]

Emerging Applications of Picolinonitrile Hybrids in Targeted Therapies

Picolinonitrile derivatives represent an emerging chemotype in targeted cancer therapeutics, offering unique geometric and electronic properties that enhance drug-target interactions. The nitrile group (-C≡N) serves as a hydrogen bond acceptor and dipole generator, while its linear geometry facilitates deep penetration into hydrophobic pockets inaccessible to bulkier substituents. This moiety is increasingly incorporated into kinase inhibitors, with the nitrile forming critical interactions with backbone amides or cysteine residues in catalytic domains. In estrogen receptor targeting, picolinonitrile-containing SERDs like GDC-9545 demonstrate superior oral bioavailability and ERα degradation efficiency compared to fulvestrant, attributed to optimized physicochemical properties imparted by the nitrile-pyridine system. The picolinonitrile scaffold provides a versatile platform for structural diversification while maintaining favorable ADME profiles. [4] [5]

The molecular hybridization strategy exemplified by 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile merges complementary pharmacophores to address polypharmacology in oncology. This design approach combines the hinge-binding capability of 3-aminopyrazole with the allosteric modulation potential of picolinonitrile, potentially enabling simultaneous targeting of resistance-conferring mutations and compensatory pathways. Such hybrids align with multi-target drug development paradigms that overcome limitations of single-target agents. Preclinical data indicate that these hybrids exhibit improved therapeutic indices compared to parent compounds, with 30-50% greater tumor growth inhibition in xenograft models. The methylene linker (-CH₂-) in this specific compound provides conformational flexibility, potentially enabling optimal positioning for bidentate binding while maintaining metabolic stability. This strategic incorporation of picolinonitrile into established pharmacophores represents a frontier in overcoming drug resistance in kinase-driven malignancies. [4] [5]

Properties

Product Name

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

IUPAC Name

4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile

Molecular Formula

C10H9N5

Molecular Weight

199.21 g/mol

InChI

InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14)

InChI Key

NBJIDQKRNAXIRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CN2C=CC(=N2)N)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.